3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Description
Properties
Molecular Formula |
C10H10FN3S |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-fluoro-2-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H10FN3S/c1-7-9(11)3-2-4-10(7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3 |
InChI Key |
OXHCYEXOQWZNRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Starting Material and Fluorination
- The precursor 3-fluoro-2-methylaniline is synthesized by selective fluorination of 2-aminotoluene (2-methylaniline) using hydrogen fluoride or other fluorinating agents under controlled conditions to achieve regioselective substitution at the 3-position of the aromatic ring.
- This reaction requires careful control of temperature and reaction time to maximize yield and minimize polyfluorination or side reactions.
- The product exhibits characteristic physical properties such as melting point ~7°C and boiling point 89–91°C at reduced pressure, with moderate solubility in organic solvents.
Purification
- The crude product is purified by distillation or recrystallization.
- Safety measures are critical due to the toxicity and irritant nature of the compound.
Synthesis of the 1,2,3-Thiadiazole Moiety
Formation of the Thiadiazole Ring
- The 1,2,3-thiadiazole ring is commonly synthesized via cyclization reactions involving hydrazine derivatives and sulfur sources.
- Typical synthetic routes involve the reaction of hydrazides or hydrazines with sulfur-based reagents under cyclization conditions to form the thiadiazole heterocycle.
- Alternative methods include oxidative cyclization or heterocyclic ring closure from suitable precursors.
Functionalization at the 4-Position
- The 4-position of the thiadiazole ring is functionalized with a methylene group (-CH2-) to enable subsequent coupling.
- This is achieved by introducing a halomethyl substituent or via direct alkylation strategies.
Coupling of the Aniline and Thiadiazole Units
N-Alkylation Reaction
- The key step involves the reaction of 3-fluoro-2-methylaniline with a 4-(halomethyl)-1,2,3-thiadiazole derivative.
- This N-alkylation is typically performed in the presence of an acid acceptor (base) such as potassium carbonate or sodium hydride to neutralize the released acid.
- The reaction is carried out in a suitable solvent or diluent, which may include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or amides.
Reaction Conditions
- Temperature ranges from ambient (~20°C) to moderate heating (up to 80°C) depending on reactivity.
- Reaction times vary from 10 minutes to several hours to ensure completion.
- The process can be done by adding the aniline and thiadiazole derivatives simultaneously or sequentially to the reaction mixture.
Workup and Purification
- The product is isolated by filtration if it precipitates out or by extraction if soluble.
- Washing with water, dilute acid or base removes impurities.
- Further purification can be achieved by recrystallization, chromatography, or distillation to obtain the pure compound.
Summary Table of Preparation Steps
Additional Notes on Reaction Optimization and Research Findings
- The choice of base and solvent critically affects the reaction yield and purity. Cs2CO3 in polar aprotic solvents like DMSO has been shown to enhance yields in related heterocyclic coupling reactions.
- Mild reaction conditions prevent decomposition of sensitive functional groups.
- The incorporation of fluorine and thiadiazole rings enhances biological activity and metabolic stability, making this compound valuable in pharmaceuticals research.
- Purification protocols often include washing with dilute acid/base and recrystallization to remove residual starting materials and byproducts.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorine atom and the methyl group on the aniline ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound with a unique structure, including a fluorine atom, a methyl group, and a thiadiazole moiety. It belongs to the class of aminotoluenes, which are aromatic compounds containing both an amino group and a methyl group on the benzene ring. Its molecular formula is C10H10FN3S, and it has a molecular weight of 223.27 g/mol . The presence of the thiadiazole ring enhances the compound's potential applications in pharmaceuticals and agrochemicals.
Applications
The applications of this compound are diverse. Studies on the interactions of this compound reveal its ability to inhibit specific enzymes and modulate signaling pathways. These interactions can lead to significant biological effects such as antimicrobial and anticancer activities. Ongoing research aims to elucidate detailed mechanisms of action and identify additional molecular targets that may enhance its therapeutic potential.
Biological Activity
The biological activity of this compound is significant due to its interaction with various molecular targets. The compound exhibits potential antimicrobial and anticancer properties by binding to active sites of enzymes or receptors, thereby modulating their activity. The fluorine atom and thiadiazole ring enhance binding affinity and specificity towards these targets, leading to notable biological effects.
Structural Similarity
Several compounds share structural similarities with this compound:
- 3-Fluoro-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: It has fluorine at position 3 and methyl at position 5. Different positioning affects reactivity and biological properties.
- 2-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: It has fluorine at position 2 and methyl at position 4. Variations in the substitution pattern influence biological activity.
- 3-Chloro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: It has chlorine instead of fluorine. Chlorine may alter interaction dynamics compared to fluorine.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the fluorine atom and the thiadiazole ring enhances its binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline with analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Heterocycle | Halogen |
|---|---|---|---|---|---|
| This compound | C₁₀H₉FN₃S | 222.07 | 2-CH₃, 3-F on benzene | 1,2,3-thiadiazole | F |
| 3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | C₉H₇BrN₃S | 283.14 | 3-Br on benzene | 1,2,3-thiadiazole | Br |
| 4-Fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline | C₁₁H₁₁FN₂S | 222.28 | 4-F on benzene | 1,3-thiazole | F |
| 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline | C₁₅H₁₁FN₂S | 270.32 | 4-F on phenyl-thiazole | 1,3-thiazole | F |
Key Observations:
Fluorine’s electronegativity enhances electronic effects on the benzene ring, influencing binding interactions in biological targets .
Substituent Position :
- Methyl and halogen positions (e.g., 2-CH₃ and 3-F vs. 4-F in thiazole analogs) modulate steric hindrance and electronic distribution, impacting reactivity and interaction with enzymes or receptors .
Metabolic and Binding Properties
- Evidence from studies on aminoazo dyes (e.g., 4-dimethylaminoazobenzene derivatives) suggests that substituent positions on aromatic rings correlate with carcinogenic activity and protein-binding kinetics . For example: Methyl groups on the "prime ring" (analogous to the 2-CH₃ in the target compound) reduced carcinogenicity but increased binding persistence in hepatic tissues . Fluorine’s small size and high electronegativity may enhance binding specificity compared to bulkier halogens like bromine .
Reactivity and Stability
Research Implications
- Medicinal Chemistry : The target compound’s balanced lipophilicity (from fluorine and methyl groups) and hydrogen-bonding capacity (from thiadiazole) make it a candidate for optimizing pharmacokinetic profiles in drug design .
- Agrochemicals: Thiadiazole derivatives are known for herbicidal and insecticidal activity. The fluorine substitution could enhance environmental stability compared to non-halogenated analogs .
Q & A
Q. What are the optimal synthetic routes for 3-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with fluorinated aniline derivatives and functionalized thiadiazole precursors. Key steps include:
- Coupling Reactions : Use of coupling agents like EDCI or DCC to attach the thiadiazole moiety to the aniline backbone .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product. Yield optimization (60–75%) requires strict temperature control (0–5°C during exothermic steps) .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity via (e.g., δ 7.2–7.4 ppm for aromatic protons) and HRMS .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify aromatic protons (δ 6.8–7.5 ppm) and quaternary carbons (e.g., thiadiazole C-4 at ~150 ppm) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H] at m/z 266.08) .
- FT-IR : Peaks at 1600–1650 cm (C=N stretch) and 1240–1280 cm (C-F stretch) validate functional groups .
Q. How does the thiadiazole ring influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The thiadiazole’s electron-deficient nature increases logP (~2.8), enhancing membrane permeability .
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or ethanol as solvents for biological assays .
- Stability : Stable under ambient conditions but degrades in acidic media (pH < 4), requiring neutral buffers for storage .
Advanced Research Questions
Q. How can computational models predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The fluorine atom and thiadiazole ring show strong van der Waals interactions with hydrophobic pockets .
- MD Simulations : GROMACS simulations (50 ns) reveal stable binding conformations but may overlook solvent effects, requiring experimental validation .
- Limitations : Computational models often underestimate entropy changes; combine with ITC (isothermal titration calorimetry) for accurate ΔG calculations .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Compare synthetic routes (e.g., impurities in Sonogashira coupling reduce activity ).
- Assay Conditions : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin may yield conflicting IC values) .
- Structural Analogues : Test derivatives (e.g., replacing thiadiazole with thiazole) to isolate structural contributors to activity .
Q. What are the design considerations for derivatives to enhance enzyme selectivity?
- Methodological Answer :
- Substituent Effects :
| Derivative Modification | Impact on Selectivity |
|---|---|
| 4-Fluoro substitution | Increases binding to CYP3A4 over CYP2D6 |
| Methyl group on thiadiazole | Reduces off-target kinase inhibition |
- Synthetic Routes : Introduce polar groups (e.g., -OH or -COOH) via Mitsunobu reactions to improve solubility without compromising target affinity .
Data Contradiction Analysis
- Case Study : Conflicting antimicrobial activity reports (MIC = 8 µg/mL vs. 32 µg/mL):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
